Merimepodib

Übersicht

Beschreibung

Merimepodib, auch bekannt als VX-497, ist ein potenter Inhibitor des Enzyms Inosinmonophosphat-Dehydrogenase. Dieses Enzym ist entscheidend für die Synthese von Nukleobasen, die Guanin enthalten, die für die DNA- und RNA-Synthese unerlässlich sind. Durch die Hemmung dieses Enzyms zeigt this compound antivirale und immunsuppressive Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

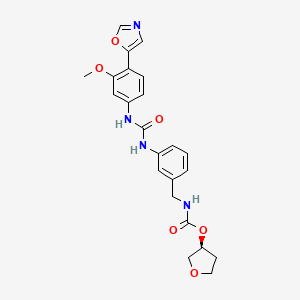

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten beinhaltet. Die Synthese beginnt mit der Herstellung des Oxazolrings, gefolgt von der Kupplung dieses Rings mit einer substituierten Phenylgruppe.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

Merimepodib, also known as VX-497, primarily targets the enzyme Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the synthesis of nucleotide bases containing guanine .

Mode of Action

this compound acts as a noncompetitive inhibitor of IMPDH . By inhibiting IMPDH, this compound reduces the intracellular concentration of guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis .

Biochemical Pathways

The inhibition of IMPDH disrupts the synthesis of DNA and RNA, leading to antiviral and immunosuppressive effects . This disruption affects the proliferation of primary human, mouse, rat, and dog lymphocytes .

Pharmacokinetics

, it is known that the drug is orally bioavailable.

Result of Action

The molecular and cellular effects of this compound’s action include direct antiviral activity and an impact on the immune response by acting on lymphocyte migration and proliferation . This makes this compound a potential treatment for diseases that involve both viral proliferation and inflammation, such as Hepatitis C Virus (HCV) infection .

Biochemische Analyse

Biochemical Properties

Merimepodib interacts with the enzyme IMPDH, which is required for the synthesis of guanine nucleotide bases . By inhibiting IMPDH, this compound reduces the intracellular concentration of guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis . This interaction is noncompetitive and results in the suppression of the proliferation of primary human, mouse, rat, and dog lymphocytes .

Cellular Effects

This compound has the potential to exert direct antiviral activity, as well as affect the immune response by acting on lymphocyte migration and proliferation . It has been demonstrated to suppress the replication of a variety of emerging RNA viruses . In the context of SARS-CoV-2, this compound has been shown to suppress viral replication in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of IMPDH, leading to a reduction in intracellular GTP . This reduction in GTP inhibits the synthesis of DNA and RNA, thereby suppressing the replication of viruses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress SARS-CoV-2 replication in a dose-dependent manner . Concentrations as low as 3.3 μM significantly reduced viral titers when cells were pretreated prior to infection .

Metabolic Pathways

This compound’s primary metabolic pathway involves the inhibition of IMPDH, an enzyme responsible for the de novo synthesis of guanosine nucleotides . This inhibition leads to a reduction in intracellular GTP, affecting DNA and RNA synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Merimepodib is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of the oxazole ring, followed by the coupling of this ring with a substituted phenyl group.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Merimepodib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Werkzeug zur Untersuchung der Enzyminhibition und Nukleotidsynthese.

Biologie: Für seine Auswirkungen auf zelluläre Prozesse und die Virusreplikation.

Medizin: Als Behandlung für Virusinfektionen wie Hepatitis C, Zika-Virus und COVID-19 untersucht.

Wirkmechanismus

Merimepodib übt seine Wirkung aus, indem es Inosinmonophosphat-Dehydrogenase hemmt, ein Enzym, das für die Synthese von Guaninnukleotiden von entscheidender Bedeutung ist. Diese Hemmung führt zu einer Abnahme der DNA- und RNA-Synthese, wodurch die Virusreplikation unterdrückt und die Immunantwort moduliert wird. Die molekularen Ziele umfassen das aktive Zentrum des Enzyms, an das this compound bindet und dessen normale Funktion verhindert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mycophenolsäure: Ein weiterer Inhibitor der Inosinmonophosphat-Dehydrogenase mit immunsuppressiven Eigenschaften.

Ribavirin: Ein breitspektriges Antiviral, das ebenfalls die Nukleotidsynthese angreift.

Favipiravir: Ein Antiviral, das die RNA-abhängige RNA-Polymerase hemmt und die Virusreplikation beeinflusst.

Einzigartigkeit von Merimepodib

This compound ist aufgrund seiner spezifischen Hemmung der Inosinmonophosphat-Dehydrogenase und seiner breiten antiviralen Aktivität einzigartig. Im Gegensatz zu einigen anderen Inhibitoren hat this compound eine Wirksamkeit gegen eine große Bandbreite von Viren gezeigt und wurde in Kombination mit anderen antiviralen Mitteln untersucht, um sein therapeutisches Potenzial zu steigern .

Eigenschaften

IUPAC Name |

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPUGFODGPKTDW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173639 | |

| Record name | Merimepodib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis. | |

| Record name | Merimepodib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

198821-22-6 | |

| Record name | Merimepodib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Merimepodib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198821226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merimepodib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Merimepodib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERIMEPODIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZL2BA06FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

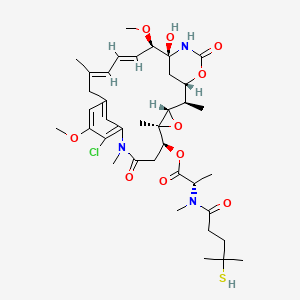

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)